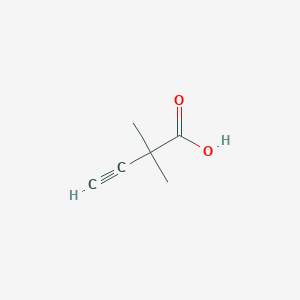

2,2-Dimethylbut-3-ynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbut-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDPCILUMOPENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552247 | |

| Record name | 2,2-Dimethylbut-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56663-76-4 | |

| Record name | 2,2-Dimethyl-3-butynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56663-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylbut-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbut-3-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide on the Synthesis of 2,2-Dimethylbut-3-ynoic Acid from 3-chloro-2,2-dimethylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-Dimethylbut-3-ynoic acid, a valuable building block in organic synthesis, from its precursor, 3-chloro-2,2-dimethylbut-3-enoic acid. This process, a dehydrohalogenation reaction, is a critical transformation for creating the highly functional alkyne moiety.

Reaction Overview

The synthesis proceeds via an elimination reaction of hydrogen chloride from the starting material, 3-chloro-2,2-dimethylbut-3-enoic acid, to form the target alkyne, this compound. This reaction is typically facilitated by a strong base.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from 3-chloro-2,2-dimethylbut-3-enoic acid.

| Parameter | Value | Reference |

| Starting Material | 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) | [1] |

| Reagent | Sodium Amide (NaNH₂) (17.8 g, 0.458 mol) | [1] |

| Solvent | Dimethyl sulfoxide (DMSO) (100 mL total) | [1] |

| Reaction Temperature | 0 °C to 50 °C, then room temperature | [1] |

| Reaction Time | 5 hours at 50 °C, then overnight at room temperature | [1] |

| Product Yield | 12.0 g (94%) | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol)

-

Sodium amide (NaNH₂) (17.8 g, 0.458 mol, solid)

-

Dimethyl sulfoxide (DMSO) (100 mL)

-

20% Hydrochloric acid (HCl) solution

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

500 mL three-neck flask

-

Stirring apparatus

-

Apparatus for dropwise addition

-

Standard glassware for extraction and drying

Procedure:

-

To a 500 mL three-neck flask, add sodium amide (17.8 g, 0.458 mol, solid) and DMSO (50 mL).

-

Stir the mixture at room temperature until the evolution of ammonia gas ceases.

-

Prepare a solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL).

-

Cool the reaction flask to 0 °C and slowly add the solution of 3-chloro-2,2-dimethylbut-3-enoic acid dropwise.

-

After the addition is complete, gradually warm the reaction mixture to 50 °C and stir at this temperature for 5 hours.

-

Following the heating period, allow the reaction to continue stirring at room temperature overnight.

-

Upon completion of the reaction, carefully pour the mixture into a pre-cooled 20% HCl solution.

-

Extract the aqueous mixture three times with ether.

-

Combine the ether extracts and dry with anhydrous Na₂SO₄.

-

Concentrate the dried ether solution under reduced pressure.

-

Note: The initial product may be a mixture of the starting material and the desired product. If so, redissolve the residue in ether, dry again with anhydrous Na₂SO₄, and repeat the reaction with the same conditions to drive the reaction to completion.

-

After the second reaction and workup, the final product, this compound, is obtained (12.0 g, 94% yield).[1]

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The dehydrohalogenation of vinylic halides is a standard method for the synthesis of alkynes.[2] In this specific case, the use of a strong base like sodium amide is crucial for the elimination of HCl. The reaction proceeds through an E2 mechanism, where the base abstracts a proton and the chloride leaving group departs simultaneously, forming the triple bond. The choice of DMSO as a solvent is appropriate as it is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction. The high yield of 94% indicates that this is an efficient method for the preparation of this compound.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound from 3-chloro-2,2-dimethylbut-3-enoic acid. The detailed experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The high-yield, one-pot nature of this reaction makes it an attractive route for the production of this versatile alkynoic acid.

References

chemical properties and structure of 2,2-Dimethylbut-3-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,2-Dimethylbut-3-ynoic acid. This molecule is of interest to researchers in organic synthesis and medicinal chemistry due to its unique combination of a sterically hindered carboxylic acid and a terminal alkyne functionality. This document consolidates available data on its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Chemical Structure and Properties

This compound is a carboxylic acid characterized by a quaternary carbon center at the alpha position, which is substituted with two methyl groups and a terminal ethynyl group.

Identifiers and Molecular Formula

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-dimethyl-3-butynoic acid | [1] |

| CAS Number | 56663-76-4 | [1][2][3] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Canonical SMILES | CC(C)(C#C)C(=O)O | [1] |

| InChI | InChI=1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8) | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 112.13 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or white powder | [3][4] |

| Boiling Point | 188.2 ± 23.0 °C (Predicted) | [3] |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.62 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features are expected. Commercial suppliers may provide actual spectra upon request.[5][6]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~2.1 | Singlet | 1H | Acetylenic proton (-C≡CH) |

| ~1.5 | Singlet | 6H | Gem-dimethyl protons (-C(CH₃)₂) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~180 | Carboxylic acid carbon (-COOH) |

| ~85 | Acetylenic carbon (-C ≡CH) |

| ~70 | Acetylenic carbon (-C≡C H) |

| ~40 | Quaternary carbon (-C (CH₃)₂) |

| ~25 | Gem-dimethyl carbons (-C(C H₃)₂) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (sharp, strong) | ≡C-H stretch |

| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~2100 (sharp, medium) | C≡C stretch |

| ~1700 (strong) | C=O stretch (Carboxylic acid) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 112.05 | [M]⁺ (Molecular ion) |

| 97.03 | [M - CH₃]⁺ |

| 67.05 | [M - COOH]⁺ |

Synthesis and Reactivity

Synthesis of this compound

A common laboratory synthesis involves the dehydrohalogenation of 3-chloro-2,2-dimethylbut-3-enoic acid using a strong base like sodium amide in dimethyl sulfoxide (DMSO).[2][3]

To a 500 mL three-necked flask, sodium amide (17.8 g, 0.458 mol) and DMSO (50 mL) are added. The mixture is stirred at room temperature until the evolution of ammonia gas ceases. A solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL) is then added dropwise at 0°C. The reaction mixture is gradually warmed to 50°C and stirred for 5 hours, followed by continued stirring at room temperature overnight. Upon completion, the mixture is slowly poured into a pre-cooled 20% HCl solution and extracted three times with ether. The combined ether extracts are dried with anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by repeating the workup procedure to afford the final product.[2]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The carboxylic acid moiety of this compound can undergo typical reactions such as esterification and conversion to an acyl chloride. The terminal alkyne provides a handle for various coupling reactions.

A key reaction is the conversion to 2,2-dimethylbut-3-ynoyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride. This acyl chloride is a versatile intermediate for forming amide bonds, which is a critical transformation in drug discovery.

Caption: Conversion to acyl chloride and subsequent amide formation.

Biological Activity and Applications

While specific biological studies on this compound are limited in publicly available literature, the broader class of alkynoic acids has garnered interest for its potential biological activities.

Antimycobacterial Potential

Several studies have investigated 2-alkynoic acids as potential antimycobacterial agents. Their activity is often dependent on the chain length and the position of the alkyne. While no specific data for this compound has been reported, its structural features may warrant investigation in this area.

Use in Drug Discovery and Organic Synthesis

The primary application of this compound and its derivatives, such as the corresponding acyl chloride, is as a building block in organic synthesis. The terminal alkyne allows for its incorporation into more complex molecules through reactions like Sonogashira coupling and click chemistry. The gem-dimethyl group provides steric bulk, which can be useful in modulating the pharmacological properties of a lead compound.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a valuable bifunctional molecule for chemical synthesis. While there is a need for more comprehensive experimental data on its physical and biological properties, its established synthesis and reactivity make it an accessible tool for researchers in drug discovery and materials science. This guide has summarized the current state of knowledge and provided a framework for its safe handling and application in a laboratory setting.

References

- 1. This compound | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-DIMETHYL-BUT-3-YNOIC ACID | 56663-76-4 [chemicalbook.com]

- 3. 56663-76-4 | CAS DataBase [chemicalbook.com]

- 4. 2,2-DIMETHYL-BUT-3-YNOIC ACID - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 5. 2,2-DIMETHYL-BUT-3-YNOIC ACID(56663-76-4) 1H NMR [m.chemicalbook.com]

- 6. This compound | 56663-76-4 [sigmaaldrich.com]

An In-depth Technical Guide to 2,2-Dimethylbut-3-ynoic Acid (CAS: 56663-76-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical and physical properties of 2,2-Dimethylbut-3-ynoic acid. Information regarding its biological activity is currently limited in publicly accessible literature.

Introduction

This compound, with the CAS number 56663-76-4, is a carboxylic acid featuring a terminal alkyne and a gem-dimethyl substitution at the alpha-carbon. This unique structural arrangement provides a foundation for its utility as a building block in organic synthesis. Its potential applications span various fields, including medicinal chemistry and materials science, although its biological profile remains largely unexplored. This guide aims to consolidate the available technical data on its chemical properties, synthesis, and handling for research and development purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These values are a combination of experimentally determined and predicted data from various chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 56663-76-4 | [1] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Physical Form | Liquid at 20°C | |

| Boiling Point | 188.2 ± 23.0 °C (Predicted) | |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C, Sealed in a dry environment | |

| Purity (Typical) | ≥92% |

Synthesis

A common synthetic route to this compound involves the reaction of 3-chloro-2,2-dimethylbut-3-enoic acid with a strong base, such as sodium amide, in a suitable solvent like dimethyl sulfoxide (DMSO).

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloro-2,2-dimethylbut-3-enoic acid

-

Sodium amide (NaNH₂)

-

Dimethyl sulfoxide (DMSO)

-

20% Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

500 mL three-neck flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

To a 500 mL three-neck flask, add sodium amide (17.8 g, 0.458 mol) and DMSO (50 mL).

-

Stir the mixture at room temperature until the evolution of ammonia gas ceases.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add a solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL) dropwise.

-

After the addition is complete, allow the reaction mixture to gradually warm to 50°C and stir at this temperature for 5 hours.

-

Continue stirring at room temperature overnight.

-

Upon completion of the reaction, slowly pour the mixture into a pre-cooled 20% HCl solution.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The resulting residue is a mixture of the starting material and this compound.

-

Redissolve the residue in diethyl ether, dry with anhydrous sodium sulfate, and repeat the reaction and workup steps to achieve a higher yield of the final product.

Reactivity and Applications

This compound is a precursor for the synthesis of 2,2-dimethylbut-3-ynoyl chloride, a more reactive derivative used in amide and ester bond formation.

Experimental Protocol: Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Inert atmosphere (Nitrogen or Argon)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure (using Oxalyl Chloride):

-

To a solution of this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere at 0°C, add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, or until gas evolution ceases.

-

Monitor the reaction progress by TLC or by quenching a small aliquot with methanol and analyzing for methyl ester formation by GC-MS.

-

Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,2-dimethylbut-3-ynoyl chloride, which is often used without further purification.[2]

Biological Activity

Currently, there is a notable lack of published research on the specific biological activity of this compound. While the structurally similar compound, 2,2-dimethylbut-3-en oic acid, is known as a constituent in the synthesis of metabolites of Simvastatin, similar roles for the yn oic acid have not been documented.[3] The presence of the terminal alkyne and the carboxylic acid functional groups suggests potential for this molecule to act as a warhead for covalent inhibitors or as a scaffold in drug design, but these possibilities require experimental validation.

Future Directions

The limited biological data on this compound presents an opportunity for further research. Key areas for investigation could include:

-

Enzyme Inhibition Assays: Screening against various enzyme classes to identify potential inhibitory activity.

-

Cell-Based Assays: Evaluating its effects on cell proliferation, viability, and other cellular processes in various cell lines.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying molecular mechanisms.

-

Derivative Synthesis and SAR Studies: Synthesizing derivatives to explore structure-activity relationships and optimize for any identified biological activity.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.

References

Spectroscopic Data and Experimental Protocols for 2,2-Dimethylbut-3-ynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylbut-3-ynoic acid, a valuable building block in organic synthesis. The information presented herein is intended to assist researchers and professionals in the fields of chemical research and drug development in the accurate identification and characterization of this compound. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

No publicly available experimental ¹H NMR data could be located for this compound.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

No publicly available experimental ¹³C NMR data could be located for this compound.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

No publicly available experimental IR spectrum with a detailed peak list could be located for this compound.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Putative Fragment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

While PubChem lists a GC-MS entry for this compound, the detailed mass spectrum with m/z values and relative intensities is not provided.

Experimental Protocols

The following sections outline generalized, yet detailed, methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C≡C stretch, C-H stretches).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Vial

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Set the parameters for the chosen ionization method (e.g., for ESI: capillary voltage, cone voltage, desolvation gas flow, and temperature; for EI: electron energy).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide structural information.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. While experimental data is currently limited in public databases, the provided protocols offer a robust framework for its acquisition and analysis, supporting ongoing research and development efforts.

An In-depth Technical Guide to the Solubility of 2,2-Dimethylbut-3-ynoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylbut-3-ynoic acid in common organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide synthesizes available qualitative information, inferred solubility based on structural analogs, and fundamental principles of solubility. It also includes a detailed experimental protocol for determining solubility, as requested by professionals in research and development.

Physicochemical Properties of this compound

Before delving into its solubility, it is essential to understand the key physicochemical properties of this compound, as these directly influence its behavior in different solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | White powder or crystalline solid | |

| CAS Number | 56663-76-4 | [1] |

Solubility of this compound

2.1. Inferred and Qualitative Solubility

This compound is a short-chain carboxylic acid with a compact, sterically hindered structure due to the gem-dimethyl group adjacent to the carboxyl function. The molecule possesses both a polar carboxylic acid head and a nonpolar hydrocarbon tail, making it likely to be soluble in a range of organic solvents.

The following table summarizes the expected and observed qualitative solubility of this compound in various common organic solvents.

| Solvent | Solvent Type | Expected/Observed Solubility | Rationale/Source |

| Dichloromethane (CH₂Cl₂) | Halogenated | Soluble | Used as a reaction solvent for the synthesis of 2,2-dimethylbut-3-ynoyl chloride from the parent acid, indicating good solubility.[2][3][4] |

| Diethyl Ether (CH₃CH₂OCH₂CH₃) | Ether | Soluble | Employed as an extraction solvent during the synthesis of this compound, confirming its solubility.[5] |

| Ethanol (CH₃CH₂OH) | Polar Protic | Highly Soluble (inferred) | Pivalic acid, a structural analog, is very soluble in ethanol. The polar carboxylic acid group can form hydrogen bonds with ethanol.[6][7][8] |

| Methanol (CH₃OH) | Polar Protic | Highly Soluble (inferred) | Similar to ethanol, pivalic acid shows high solubility in methanol.[7] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Soluble (inferred) | Carboxylic acids are generally soluble in polar aprotic solvents like acetone. |

| Ethyl Acetate (CH₃COOCH₂CH₃) | Polar Aprotic | Soluble (inferred) | Expected to be a good solvent due to its moderate polarity. |

| Tetrahydrofuran (THF) | Ether | Soluble (inferred) | Expected to be a good solvent, similar to diethyl ether. |

| Hexane/Heptane | Nonpolar | Sparingly Soluble to Insoluble (inferred) | The polarity of the carboxylic acid group will likely limit solubility in nonpolar alkane solvents.[9] |

| Toluene | Aromatic | Soluble (inferred) | Carboxylic acids are generally soluble in aromatic solvents like toluene.[9] |

2.2. Comparison with a Structural Analog: Pivalic Acid

Pivalic acid (2,2-dimethylpropanoic acid) is structurally very similar to this compound, with the primary difference being the absence of the terminal alkyne. Pivalic acid is reported to be highly soluble in organic solvents such as ethanol and diethyl ether.[6][8][10] This provides strong evidence to suggest that this compound will exhibit similar solubility behavior in these and other organic solvents.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful guideline.[11]

References

- 1. This compound | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,2-DIMETHYL-BUT-3-YNOIC ACID | 56663-76-4 [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. scent.vn [scent.vn]

- 8. pivalic acid [chemister.ru]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.ws [chem.ws]

Navigating the Thermal Landscape of 2,2-Dimethylbut-3-ynoic Acid: A Technical Guide to Stability and Decomposition Analysis

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 2,2-Dimethylbut-3-ynoic acid. In the absence of specific published experimental data for this compound, this document outlines the foundational principles and standard methodologies for its thermal analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the thermal stability of this compound and similar compounds.

Introduction: Understanding the Thermal Profile

Potential Thermal Decomposition Pathways

Based on the functional groups present in this compound, several thermal decomposition pathways can be hypothesized. The most probable of these is decarboxylation , the loss of carbon dioxide (CO₂), which is a common thermal degradation route for many carboxylic acids.[2][3] The presence of unsaturation in the molecule can influence the mechanism of decarboxylation.[4][5] Other potential pathways could involve reactions of the alkyne group, such as polymerization or cyclization, especially at higher temperatures.

The primary decomposition products would likely include CO₂ and a hydrocarbon fragment. The identification of these and other minor products would require techniques such as Evolved Gas Analysis (EGA).

Standard Methodologies for Thermal Analysis

A thorough investigation of the thermal stability of this compound would involve a suite of thermoanalytical techniques.[6][7][8] These methods provide quantitative data on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass and to quantify this mass loss.[9][10][11]

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., from ambient to 500 °C).

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature. The resulting plot is a TGA curve. The first derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To detect thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.[12][13][14]

Experimental Protocol:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled atmosphere, typically inert (e.g., nitrogen), is maintained at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating at a constant rate (e.g., 10 °C/min) over a specified range.

-

Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The output is a DSC thermogram showing heat flow versus temperature. Endothermic events (like melting and decomposition) and exothermic events (like crystallization or some decomposition processes) are observed as peaks.

Evolved Gas Analysis (EGA)

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.[15][16][17]

Experimental Protocol:

-

Instrumentation: This is a hyphenated technique where the outlet of a TGA instrument is connected to a gas analyzer, most commonly a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR).[18][19]

-

Procedure: The TGA experiment is conducted as described above. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Collection: The gas analysis data is correlated with the mass loss events observed in the TGA curve, allowing for the identification of the decomposition products at specific temperatures.

Illustrative Data Presentation

While specific experimental data for this compound is not available, the following tables illustrate how the data from the aforementioned analyses would be presented.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value | Unit |

| Onset of Decomposition (Tonset) | 150 | °C |

| Temperature of Max. Mass Loss Rate (Tpeak) | 175 | °C |

| Mass Loss in Decomposition Step | 39 | % |

| Residual Mass at 500 °C | 5 | % |

*Note: The hypothetical mass loss of 39% would correspond to the loss of a CO₂ molecule from this compound (molar mass of CO₂ is 44.01 g/mol ; molar mass of the parent acid is 112.13 g/mol ; (44.01/112.13)100 ≈ 39.2%).

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 80 | 85 | 120 (Endothermic) |

| Decomposition | 155 | 180 | -250 (Exothermic) |

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for a comprehensive thermal stability analysis of a compound like this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, a robust framework for its assessment exists. Through the systematic application of standard thermoanalytical techniques such as TGA, DSC, and EGA, a comprehensive thermal profile can be established. This guide provides the foundational knowledge and methodological direction for researchers to undertake such an analysis, ensuring a deeper understanding of the compound's behavior at elevated temperatures and informing its safe handling, storage, and application in further research and development.

References

- 1. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mt.com [mt.com]

- 7. fiveable.me [fiveable.me]

- 8. Thermal methods of Analysis | PDF [slideshare.net]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. etamu.edu [etamu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 16. measurlabs.com [measurlabs.com]

- 17. TG/EGA | Thermogravimetry/Evolved Gas Analysis | EAG Laboratories [eag.com]

- 18. rigaku.com [rigaku.com]

- 19. mt.com [mt.com]

Mechanism of Action of 2,2-Dimethylbut-3-ynoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 2,2-Dimethylbut-3-ynoic acid and its derivatives. While direct experimental data on this specific substituted alkynoic acid is limited in publicly available literature, extensive research on the broader class of 2-alkynoic acids provides a strong foundation for understanding their biological activity. This document outlines the primary molecular target, the signaling pathway involved, quantitative data from related compounds, and detailed experimental protocols relevant to the study of these potential therapeutic agents. The primary mechanism of action for 2-alkynoic acids is the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall, through the targeting of the enoyl-acyl carrier protein reductase, InhA.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The unique and complex cell wall of mycobacteria, rich in mycolic acids, presents a prime target for drug development. 2-Alkynoic acids, a class of fatty acid analogs, have emerged as promising antimycobacterial agents. This guide focuses on the specific scaffold of this compound, postulating its mechanism of action based on the established activity of related 2-alkynoic acid derivatives. The core hypothesis is that these compounds act as inhibitors of the fatty acid synthase-II (FAS-II) pathway, which is essential for mycolic acid biosynthesis.

Core Mechanism of Action: Inhibition of InhA

The primary molecular target for 2-alkynoic acids is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA .[1] InhA is a critical enzyme in the mycobacterial FAS-II pathway, responsible for the elongation of fatty acid chains that are precursors to mycolic acids.

The proposed mechanism involves 2-alkynoic acid derivatives acting as substrate analogs, competitively inhibiting the active site of InhA. This inhibition disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death. Some studies also suggest a dual-inhibition mechanism where these compounds affect both fatty acid biosynthesis and degradation.

Signaling Pathway: Mycolic Acid Biosynthesis (FAS-II)

The FAS-II pathway in mycobacteria is responsible for the synthesis of the long-chain mycolic acids that are characteristic of their cell wall. This pathway is distinct from the mammalian fatty acid synthase (FAS-I) system, making it an attractive selective target for antimicrobial drugs. The inhibition of InhA by a 2-alkynoic acid derivative blocks a key elongation step in this pathway.

Quantitative Data

| Compound | Chain Length | Target Organism | MIC (µM) | Reference |

| 2-Hexadecynoic acid | C16 | M. smegmatis | 10 | [1] |

| 2-Octadecynoic acid | C18 | M. smegmatis | 4 | [1] |

| 4-(Ethylthio)but-2-ynoic acid | C4 (modified) | M. bovis BCG | ~Isoniazid | [1] |

| 4-(Hexylthio)but-2-ynoic acid | C6 (modified) | M. bovis BCG | ~Isoniazid | [1] |

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the mechanism of action of this compound derivatives.

In Vitro InhA Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the InhA enzyme.

Workflow:

Methodology:

-

Expression and Purification of InhA: Recombinant InhA is expressed in E. coli and purified using affinity chromatography.

-

Assay Conditions: The assay is typically performed in a phosphate buffer (pH 7.5) containing the purified InhA enzyme, NADH, and the test compound (dissolved in a suitable solvent like DMSO).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, such as crotonyl-CoA.

-

Data Acquisition: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a UV-Vis spectrophotometer.

-

Data Analysis: The initial velocities are plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Antimycobacterial Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of the compound against whole mycobacterial cells.

Methodology:

-

Bacterial Culture: Mycobacterium species (e.g., M. smegmatis or M. tuberculosis H37Rv) are grown in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

-

Compound Preparation: The this compound derivative is serially diluted in the culture medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.

-

Incubation: The plates are incubated at 37°C for a duration appropriate for the species (e.g., 2-3 days for M. smegmatis, 7-14 days for M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. Visual inspection or the use of a viability indicator dye (e.g., resazurin) can be used for determination.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of potential antimycobacterial agents. Based on the well-established mechanism of related 2-alkynoic acids, it is highly probable that their mode of action involves the inhibition of InhA and the disruption of mycolic acid biosynthesis. Further research, including synthesis of a focused library of these derivatives, in vitro enzymatic assays, and whole-cell antimycobacterial screening, is crucial to validate this hypothesis and to determine the structure-activity relationship for this specific chemical scaffold. Such studies will be instrumental in advancing these compounds as potential leads in the development of new anti-tuberculosis therapies.

References

The Enigmatic Role of 2,2-Dimethylbut-3-ynoic Acid in Drug Discovery: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylbut-3-ynoic acid, a structurally unique carboxylic acid, presents a compelling case study in modern medicinal chemistry. While direct evidence of its intrinsic biological activity remains limited in publicly available literature, its significance as a versatile building block in the synthesis of complex, biologically active molecules is well-documented in patent literature. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its synthetic utility in generating pharmacologically relevant scaffolds, and the potential therapeutic targets of its derivatives.

Introduction

This compound (CAS 56663-76-4) is a small organic compound featuring a terminal alkyne and a carboxylic acid moiety, with a gem-dimethyl substitution at the alpha-carbon.[1] This unique combination of functional groups imparts specific steric and electronic properties that make it a valuable precursor in organic synthesis, particularly in the construction of novel therapeutic agents. Although comprehensive studies on its standalone biological effects are not widely reported, its frequent appearance in the patent literature as a starting material underscores its importance for drug development professionals. This guide will delve into its synthetic applications and the biological activities of the molecules derived from it.

Physicochemical Properties and Safety Information

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 56663-76-4 |

| Appearance | Predicted as a colorless liquid |

| Boiling Point | ~132 °C (predicted) |

| Density | ~1.09 g/cm³ (predicted) |

Source: PubChem CID 13905647[1]

Safety and Hazards:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times, and all manipulations should be conducted in a well-ventilated fume hood.[2]

Synthetic Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile synthetic intermediate. Its carboxylic acid group can be readily activated, typically by conversion to the more reactive acyl chloride, to facilitate coupling with a wide range of nucleophiles. The terminal alkyne serves as a handle for further transformations, such as cycloadditions (e.g., "click chemistry") and cross-coupling reactions (e.g., Sonogashira coupling).[3][4]

Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride

A common and critical first step in utilizing this compound is its conversion to the corresponding acyl chloride. This transformation significantly enhances its reactivity towards nucleophiles.

Experimental Protocol:

-

Reagents and Materials: this compound, oxalyl chloride or thionyl chloride, anhydrous dichloromethane (DCM), catalytic N,N-dimethylformamide (DMF), inert atmosphere (nitrogen or argon), ice bath.[2]

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of anhydrous DMF (1-2 drops).[4]

-

Cool the mixture to 0 °C using an ice bath.[4]

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride dropwise to the stirred solution.[2][4]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, or until gas evolution ceases.[2]

-

The solvent and excess reagent are carefully removed under reduced pressure. The crude 2,2-Dimethylbut-3-ynoyl chloride is often used in the next step without further purification.[2]

-

Formation of Amide and Ester Derivatives

The resulting 2,2-Dimethylbut-3-ynoyl chloride is a key intermediate for creating a diverse array of amide and ester derivatives, which are common motifs in biologically active compounds.

Experimental Protocol for Amide Synthesis:

-

Reagents and Materials: Amine, 2,2-Dimethylbut-3-ynoyl chloride, anhydrous DCM, base (e.g., triethylamine or DIPEA).[5]

-

Procedure:

-

Dissolve the desired amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,2-Dimethylbut-3-ynoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.[4]

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[4]

-

Continue stirring for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).[4]

-

Upon completion, perform an aqueous workup, for example, by washing with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

-

Purify the crude product by column chromatography on silica gel.[4]

-

Potential Biological Targets of Derivatives

While this compound itself has no clearly defined biological target, its derivatives, synthesized using the protocols described above, have been investigated for a range of therapeutic applications. Patent literature reveals its incorporation into molecules targeting several important enzyme classes and pathways.

Table of Potential Therapeutic Targets for Derivatives:

| Target Class/Pathway | Specific Examples/Context | Patent Reference |

| Kinases | Diacylglycerol Kinase (DGK) modulators for cancer immunotherapy.[5] | WO2022271684A1 |

| Epigenetic Modifiers | Modulators of EP300 or CBP for therapeutic indications.[6] | WO2020210366A1 |

| Cell Death Pathways | Necrosis inhibitors.[7] | WO2016101887A1 |

| Hydrolases | Monoacylglycerol Lipase (MAGL) and other serine hydrolase inhibitors.[8] | EP 3675848 B1 |

| Other | Microbicidal quinoline (thio) carboxamide derivatives.[9] | CN111148736A |

It is important to note that these patents describe the synthesis and, in some cases, the biological evaluation of the final compounds, not of this compound itself. The acid serves as a foundational scaffold, providing a rigid, sterically defined alkynyl moiety that can be strategically positioned within a larger molecule to interact with a biological target.

Discussion and Future Outlook

The available evidence strongly suggests that the primary utility of this compound in a biomedical research context is as a specialized chemical building block. The gem-dimethyl group provides steric hindrance that can influence reaction selectivity and prevent unwanted side reactions like enolization.[3] The terminal alkyne is a particularly valuable functional group in modern drug discovery, enabling the application of powerful synthetic methodologies to create complex and diverse molecular libraries.

The concept of covalent inhibition has seen a resurgence, with drugs that form a covalent bond with their target protein offering advantages in terms of potency and duration of action.[10][11] The alkyne group present in this compound, while not a classical electrophilic "warhead," can be a precursor to functionalities used in such inhibitors or can participate in interactions within a protein's active site.

Future research could explore the potential for this compound and its simple derivatives to act as fragments in fragment-based drug discovery (FBDD) campaigns. Its small size and unique structural features make it an interesting candidate for screening against a wide range of biological targets to identify initial, low-affinity binders that can be elaborated into more potent leads.

Conclusion

This compound stands as a testament to the importance of versatile chemical synthons in the drug discovery pipeline. While it may not possess significant intrinsic biological activity, its role as a precursor to a multitude of potentially therapeutic compounds is undeniable. For researchers and drug development professionals, a thorough understanding of its reactivity and synthetic potential is key to unlocking novel chemical matter for a variety of disease targets. The protocols and target information summarized in this guide provide a solid foundation for the strategic incorporation of this valuable building block into future medicinal chemistry programs.

References

- 1. This compound | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2022271684A1 - Diacylglyercol kinase modulating compounds - Google Patents [patents.google.com]

- 6. WO2020210366A1 - Azines condensées pour la modulation ep300 ou cbp et indications pour celles-ci - Google Patents [patents.google.com]

- 7. WO2016101887A1 - Necrosis inhibitors - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN111148736A - Microbicidal quinoline(thio)carboxamide derivatives - Google Patents [patents.google.com]

- 10. Multicomponent reaction–derived covalent inhibitor space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Covalent Drug Discovery [mdpi.com]

An In-depth Technical Guide to 2,2-Dimethylbut-3-ynoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylbut-3-ynoic acid, a compact and functionally rich organic molecule, serves as a valuable building block in modern synthetic chemistry. Its unique structure, featuring a terminal alkyne, a sterically hindered gem-dimethyl group, and a carboxylic acid moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications in organic synthesis, with a focus on detailed experimental protocols and data for laboratory use.

Introduction and Historical Context

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of sterically hindered and functionalized acetylenic compounds in organic synthesis. The development of synthetic methodologies for α,α-disubstituted carboxylic acids and terminal alkynes throughout the 20th century laid the groundwork for the preparation and utilization of such specialized reagents. Its primary significance lies not in a storied history of discovery, but in its utility as a precursor to a variety of synthetic intermediates, most notably 2,2-dimethylbut-3-ynoyl chloride, a more reactive species for acylation reactions.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, many physical properties are derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | PubChem[1] |

| Molecular Weight | 112.13 g/mol | PubChem[1] |

| CAS Number | 56663-76-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Boiling Point | 188.2 °C at 760 mmHg (Predicted) | Guidechem[2] |

| Purity | Typically ≥98% | Guidechem[2] |

| Computed XLogP3 | 0.9 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1][3] |

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. The following represents typical spectral characteristics:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the acetylenic proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display distinct signals for the quaternary α-carbon, the methyl carbons, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching band for the carboxylic acid, a sharp C≡C stretching band for the terminal alkyne, and a characteristic ≡C-H stretching band.

Note: Specific spectral data (chemical shifts, peak intensities, etc.) can be accessed through chemical databases such as ChemicalBook.[4]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its conversion to the corresponding acyl chloride, a key synthetic intermediate.

Synthesis of this compound via Dehydrohalogenation

This protocol describes the synthesis of this compound from 3-chloro-2,2-dimethylbut-3-enoic acid.

Reaction Scheme:

References

Theoretical and Computational Insights into 2,2-Dimethylbut-3-ynoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbut-3-ynoic acid is a compact organic molecule characterized by a carboxylic acid functional group and a terminal alkyne, with a gem-dimethyl substitution at the alpha-carbon. This unique structural arrangement imparts steric hindrance and a specific electronic profile, making it an intriguing subject for theoretical and computational investigation, as well as a versatile building block in organic synthesis. Its potential role as a fatty acid synthase (FAS) inhibitor positions it as a molecule of interest in drug discovery, particularly in oncology and metabolic diseases. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, alongside relevant experimental data and protocols, to serve as a comprehensive resource for researchers in the field.

Molecular Structure and Properties

Computational Methodology for Geometry Optimization

The optimized molecular geometry of this compound can be determined using quantum mechanical calculations, most commonly through Density Functional Theory (DFT). A typical computational protocol would involve:

-

Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software.

-

Conformational Analysis: A systematic search for the lowest energy conformer is performed, primarily considering the rotation around the C-C single bonds.

-

Geometry Optimization: The geometry of the lowest energy conformer is then fully optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p) or larger). This process finds the equilibrium structure corresponding to a minimum on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

A generalized workflow for such a computational study is depicted below:

Caption: A typical workflow for the computational geometry optimization and frequency calculation of a small organic molecule.

Predicted Structural Parameters

The following tables summarize the predicted bond lengths and bond angles for this compound based on typical values for similar functional groups derived from computational studies. These are illustrative and would be refined by specific calculations for the molecule.

Table 1: Predicted Bond Lengths of this compound

| Bond | Predicted Bond Length (Å) |

| C≡C | ~1.21 |

| C-C (alkyne-quat) | ~1.47 |

| C-C (quat-carboxyl) | ~1.54 |

| C-C (quat-methyl) | ~1.54 |

| C=O | ~1.21 |

| C-O (hydroxyl) | ~1.35 |

| O-H | ~0.97 |

| C-H (alkyne) | ~1.06 |

| C-H (methyl) | ~1.09 |

Table 2: Predicted Bond Angles of this compound

| Angle | Predicted Bond Angle (°) |

| C≡C-H | ~180 |

| C≡C-C (quat) | ~180 |

| C-C-C (methyl-quat-alkyne) | ~109.5 |

| C-C-C (methyl-quat-carboxyl) | ~109.5 |

| O=C-O | ~124 |

| O=C-C | ~125 |

| C-O-H | ~109 |

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound. Computational methods can predict spectroscopic data, which, when compared with experimental spectra, provide a powerful tool for structural verification.

Vibrational Spectroscopy (IR)

The infrared (IR) spectrum is characterized by vibrational modes of the molecule. Theoretical vibrational frequencies can be calculated from the optimized geometry.

Table 3: Predicted and Experimental Vibrational Frequencies of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | ~3300-2500 (broad) | 3300-2500 (broad) |

| ≡C-H stretch | ~3300 | 3310-3300 |

| C-H stretch (methyl) | ~2970, 2870 | 2990-2850 |

| C≡C stretch | ~2120 | 2140-2100 |

| C=O stretch (carboxylic acid) | ~1710 | 1725-1700 |

| C-O stretch (carboxylic acid) | ~1300 | 1320-1210 |

| O-H bend (carboxylic acid) | ~1420 | 1440-1395 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts can be predicted computationally to aid in spectral assignment.

-

Geometry Optimization: Obtain the optimized geometry as described in section 1.1.

-

NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)) on the optimized geometry.

-

Chemical Shift Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Table 4: Predicted and Experimental ¹H NMR Chemical Shifts of this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |

| -COOH | ~10-13 | 10-13 |

| ≡C-H | ~2.5-3.0 | 2.5-3.1 |

| -C(CH₃)₂- | ~1.5 | 1.4-1.6 |

Table 5: Predicted and Experimental ¹³C NMR Chemical Shifts of this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |

| -COOH | ~175-185 | 170-185 |

| -C(CH₃)₂- | ~40-50 | 40-50 |

| -C≡C-H | ~80-90 | 80-90 |

| -C≡C-H | ~70-80 | 70-80 |

| -C(CH₃)₂- | ~25-30 | 25-30 |

Biological Activity and Signaling Pathways

Alkynoic acids, including this compound, are known to exhibit biological activity, often through the inhibition of enzymes involved in fatty acid metabolism. A key target is Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer cells and implicated in metabolic diseases.

Mechanism of Action: Fatty Acid Synthase Inhibition

This compound can act as an inhibitor of FASN. The inhibition of FASN disrupts the de novo synthesis of fatty acids, which are crucial for cancer cells for membrane production, energy storage, and signaling molecule synthesis. This disruption can lead to a cascade of downstream effects, including the induction of apoptosis and the modulation of key signaling pathways.

Impact on Cellular Signaling Pathways

The inhibition of FASN by compounds like this compound can significantly impact major signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and ERK pathways.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FASN activity is downstream of AKT and mTOR, and its inhibition can disrupt the lipogenic program driven by this pathway, leading to reduced cell growth and survival.[1]

-

ERK Signaling Pathway: The ERK pathway is involved in cell proliferation, differentiation, and survival. There is crosstalk between lipid metabolism and ERK signaling, and inhibition of fatty acid synthesis has been shown to modulate ERK activity, which can contribute to the anti-cancer effects.[2]

The diagram below illustrates the putative mechanism of action of this compound as a FASN inhibitor and its impact on these signaling pathways.

Caption: Inhibition of FASN by this compound disrupts fatty acid synthesis, impacting cell growth and survival, and modulating the PI3K/AKT/mTOR and ERK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and derivatization of this compound.

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydrohalogenation of a suitable precursor.

Protocol: Synthesis from 3-chloro-3,3-dimethyl-1-propyne

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place a solution of sodium amide (NaNH₂) in anhydrous liquid ammonia.

-

Addition of Precursor: Cool the flask to -78 °C (dry ice/acetone bath). Add a solution of 3-chloro-3,3-dimethyl-1-propyne in an anhydrous ether (e.g., diethyl ether or THF) dropwise via the dropping funnel.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid until the solution is acidic.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexanes).

Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride

The carboxylic acid can be converted to the more reactive acyl chloride for further synthetic transformations.

Protocol: Conversion to Acyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise. Gas evolution will be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Isolation: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 2,2-Dimethylbut-3-ynoyl chloride is often used in subsequent steps without further purification.

The following diagram illustrates the workflow for the synthesis of the acyl chloride.

Caption: A simplified workflow for the conversion of this compound to its corresponding acyl chloride.

Conclusion

This compound presents a compelling case for further investigation, both from a fundamental chemical perspective and for its potential applications in drug discovery. While this guide has outlined the theoretical and computational approaches to understanding its properties and has provided a framework for its biological mechanism of action, a dedicated computational study on this molecule would be invaluable to precisely quantify its structural and electronic characteristics. The provided experimental protocols offer a starting point for its synthesis and derivatization, enabling further exploration of its chemical reactivity and biological activity. As our understanding of the intricate roles of fatty acid metabolism in disease progresses, small molecule inhibitors like this compound will likely continue to be of significant interest to the scientific community.

References

Methodological & Application

Application Notes and Protocols for 2,2-Dimethylbut-3-ynoic Acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbut-3-ynoic acid is a sterically hindered terminal alkyne that serves as a valuable building block in bioconjugation and drug discovery. Its gem-dimethyl group adjacent to the alkyne functionality provides steric bulk, which can influence reaction kinetics and the stability of the resulting conjugate. The carboxylic acid moiety offers a convenient handle for conjugation to amine-containing biomolecules, such as proteins and peptides, through amide bond formation. This document provides detailed application notes and experimental protocols for the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable formation of a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[1] This bioorthogonal reaction is widely employed for labeling biomolecules, preparing antibody-drug conjugates (ADCs), and developing novel therapeutic constructs.

Data Presentation

While specific quantitative data for the CuAAC reaction of this compound is not extensively tabulated in the literature, the following table provides representative yields for CuAAC reactions involving structurally similar sterically hindered alkynes and various azides. These values can serve as a benchmark for what to expect when using this compound or its derivatives.

| Alkyne Partner | Azide Partner | Catalyst System | Solvent | Reaction Time | Yield (%) |

| Phenylacetylene (o-substituted) | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | >95 |

| 1-Heptyne | 1-Azidohexane | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | Not Specified | 95 |

| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate/THPTA | H₂O/t-BuOH | 2 h | 95 |

| Propargyl Bromide derivative | Aromatic Azide | CuSO₄/Sodium Ascorbate | CH₃CN | 12 h | 16-87 |

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

-

Phosphate-buffered saline (PBS), pH 7.4 (for bioconjugation)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

-

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

-

Reaction Setup:

-

In a reaction vial, add the this compound solution (1.0 equivalent).

-

Add the azide-containing molecule solution (1.0-1.2 equivalents).

-

Add the reaction solvent to achieve the desired concentration (typically in the range of 1-10 mM).

-

-

Catalyst Addition:

-

In a separate tube, premix the CuSO₄ solution (0.05-0.1 equivalents) with the THPTA or TBTA ligand solution (0.25-0.5 equivalents).

-

Add the copper/ligand mixture to the reaction vial.

-

-

Initiation and Incubation:

-

Add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent) to the reaction mixture to initiate the cycloaddition.

-

Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.

-

-

Work-up and Purification:

-